molecular formula C11H16N2O B13528155 4-Methoxy-2-(piperidin-2-yl)pyridine

4-Methoxy-2-(piperidin-2-yl)pyridine

Cat. No.: B13528155
M. Wt: 192.26 g/mol
InChI Key: UIPMQPDOCLWZGA-UHFFFAOYSA-N
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Description

4-Methoxy-2-(piperidin-2-yl)pyridine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact molecule is limited, its core structure—featuring a methoxypyridine ring linked to a piperidine moiety—is a recognized pharmacophore in drug discovery. Scientific literature indicates that compounds sharing this structural motif, particularly 3-(piperidin-4-ylmethoxy)pyridine derivatives, have been investigated as potent and competitive inhibitors of Lysine-Specific Demethylase 1 (LSD1) . LSD1 is a flavin-dependent enzyme that regulates histone methylation and is a validated drug target for certain cancers, including acute leukemia and solid tumors . The piperidine group is often critical for binding affinity and selectivity, potentially forming key interactions within the enzyme's active site . This compound serves as a valuable building block for synthesizing more complex molecules and is a key intermediate for exploring structure-activity relationships (SAR) in epigenetic drug discovery. Researchers can utilize it to develop novel probes or therapeutic candidates targeting histone-modifying enzymes. Its molecular formula is C11H16N2O. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-methoxy-2-piperidin-2-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-14-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8,10,12H,2-4,6H2,1H3

InChI Key

UIPMQPDOCLWZGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2CCCCN2

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Methoxy-2-(piperidin-2-yl)pyridine

Synthetic Strategy Overview

The synthesis of 4-Methoxy-2-(piperidin-2-yl)pyridine generally involves two key components:

  • Introduction of the methoxy group at the 4-position of the pyridine ring.
  • Attachment or formation of the piperidin-2-yl substituent at the 2-position.

Two main approaches are prevalent:

Nucleophilic Substitution for Methoxy Group Introduction

The methoxy group at the 4-position of the pyridine ring can be introduced via nucleophilic aromatic substitution (S_NAr) on appropriately activated pyridine derivatives. This method involves displacement of a leaving group (e.g., halogen) by methoxide ion under controlled conditions.

  • Typical conditions: Use of sodium methoxide or potassium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Temperature: Moderate heating (50–100 °C) to facilitate substitution.
  • Yields: Generally moderate to high, depending on the leaving group and substitution pattern.

This method is supported by data on similar compounds such as 2-Methoxy-4-(piperidin-4-yl)pyridine, where the methoxy group is introduced at the 2-position via nucleophilic substitution.

Formation of the Piperidin-2-yl Moiety

Hydrogenation of Pyridine Precursors

One of the most common synthetic routes to piperidine derivatives involves catalytic hydrogenation of substituted pyridines. This approach reduces the aromatic pyridine ring to the saturated piperidine ring.

  • Catalysts: Transition metal catalysts such as ruthenium, rhodium, cobalt, nickel, and palladium have been extensively studied.
  • Conditions: High pressure hydrogen gas (1–50 atm), elevated temperatures (50–150 °C), and solvents like ethanol or water.
  • Selectivity: Catalysts and conditions are optimized to achieve stereoselective hydrogenation, favoring the cis or trans isomers of substituted piperidines.
  • Advantages: High yields, scalability, and applicability to various substituted pyridines.

Recent advances include:

Catalyst Type Conditions Yield (%) Notes
Cobalt/Ti nanoparticles Acid-free, aqueous medium 80–90 High selectivity, reusable catalyst
Ruthenium heterogeneous Mild conditions 85–95 Diastereoselective cis-hydrogenation
Nickel silicide Moderate temp & pressure 70–85 First nickel catalyst for pyridine hydrogenation
Iridium(I) with P,N-ligand Asymmetric hydrogenation 75–90 Enantioselective, suitable for scale-up

These methods can be adapted for the synthesis of 4-Methoxy-2-(piperidin-2-yl)pyridine by starting from 4-methoxy-2-substituted pyridine precursors.

Direct Piperidinyl Substitution via Cross-Coupling

Another approach involves the direct substitution of a halogenated pyridine (e.g., 2-chloro-4-methoxypyridine) with a piperidin-2-yl nucleophile or via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.

  • Reagents: Piperidin-2-yl nucleophiles or protected piperidine derivatives.
  • Catalysts: Pd(0) complexes with appropriate ligands.
  • Conditions: Elevated temperature (80–120 °C), base (e.g., sodium tert-butoxide), polar solvents.
  • Advantages: Direct attachment without the need for hydrogenation, good functional group tolerance.

Multicomponent and One-Pot Reactions

Recent methodologies emphasize efficiency and step economy through multicomponent reactions (MCRs) or one-pot sequences combining substitution and reduction steps.

  • Example: Sequential nucleophilic substitution followed by catalytic hydrogenation in a single reactor.
  • Benefits: Reduced purification steps, improved overall yield, and scalability.
  • Challenges: Optimization of reaction parameters to avoid side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Conditions Yield Range (%) Advantages Limitations
Nucleophilic Aromatic Substitution Sodium methoxide, halopyridine 50–100 °C, DMF or DMSO 60–85 Straightforward, well-established Requires activated pyridine ring
Catalytic Hydrogenation Ru, Rh, Co, Ni, Pd catalysts 1–50 atm H2, 50–150 °C, ethanol/water 70–95 High selectivity, scalable High pressure, stereoselectivity control needed
Cross-Coupling (Buchwald-Hartwig) Pd(0) catalyst, piperidin-2-yl nucleophile 80–120 °C, base, polar solvent 65–90 Direct substitution, functional group tolerance Requires expensive catalysts
One-Pot Multistep Combination of above Sequential or concurrent conditions 75–90 Efficient, reduced steps Complex optimization

Research Findings and Mechanistic Insights

  • Hydrogenation Mechanism: Transition metal catalysts facilitate the addition of hydrogen across the pyridine ring, proceeding through intermediate dihydropyridine species. The stereochemistry of the piperidine product depends on the catalyst and ligand environment.

  • Nucleophilic Substitution: The methoxy group introduction via S_NAr proceeds via displacement of a leaving group activated by the electron-deficient pyridine ring, favoring substitution at the 4-position due to resonance stabilization.

  • Cross-Coupling Reactions: The palladium-catalyzed amination involves oxidative addition of the halopyridine to Pd(0), coordination and deprotonation of the piperidinyl nucleophile, followed by reductive elimination to form the C-N bond.

  • Scale-Up and Industrial Application: Hydrogenation methods using heterogeneous catalysts (e.g., cobalt/titanium nanoparticles) have been optimized for industrial scale, offering catalyst recyclability and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2-(piperidin-2-yl)pyridine, while reduction of the pyridine ring can produce 4-methoxy-2-(piperidin-2-yl)piperidine .

Scientific Research Applications

4-Methoxy-2-(piperidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and piperidine groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
4-Methoxy-2-(piperidin-2-yl)pyridine 4-OCH₃, 2-piperidin-2-yl C₁₁H₁₆N₂O Base compound for comparison N/A
(R)-2-(Piperidin-2-yl)-5-(trifluoromethyl)pyridine 5-CF₃, 2-piperidin-2-yl C₁₁H₁₃F₃N₂ Increased lipophilicity due to CF₃ group
4-Methoxy-2-(4-methylphenyl)pyridine 4-OCH₃, 2-(4-CH₃-C₆H₄) C₁₃H₁₃NO 15N NMR δ = -94.2 ppm (CD₂Cl₂)
3-(Bromomethyl)-4-methoxy-2-(trifluoromethyl)pyridine 4-OCH₃, 3-BrCH₂, 2-CF₃ C₈H₇BrF₃NO Boiling point: 242.4°C; Density: 1.591 g/cm³
2-[(2R)-Piperidin-2-yl]-1H-indole Indole core, 2-piperidin-2-yl C₁₂H₁₄N₂ KRASG12D modulation via conformational shifts

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 15N NMR chemical shift of 4-methoxy-2-(4-methylphenyl)pyridine (-94.2 ppm) is significantly downfield compared to analogs like 2-phenylpyridine (-71.9 ppm), reflecting the electron-donating effect of the methoxy group .

Q & A

Q. Optimization Tips :

  • Vary reaction temperature (e.g., 0°C to reflux) to minimize side reactions.
  • Monitor progress via TLC or HPLC to identify ideal termination points .

What spectroscopic techniques are most effective for characterizing the structure of 4-Methoxy-2-(piperidin-2-yl)pyridine?

Basic Research Question
Characterization relies on multimodal spectral analysis:

  • NMR : ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm) and piperidine protons (δ ~1.5–3.0 ppm). Aromatic pyridine protons appear as distinct doublets (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₆N₂O: 200.12 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C-N (piperidine, ~1100 cm⁻¹) validate functional groups .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

How can researchers resolve contradictions in reported biological activities of 4-Methoxy-2-(piperidin-2-yl)pyridine derivatives?

Advanced Research Question
Contradictions often arise from assay variability or structural analogs. Methodological solutions include:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to reduce inter-lab variability .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy position, piperidine methylation) to isolate bioactive moieties .
  • Meta-Analysis : Compare data across studies, noting differences in experimental conditions (e.g., pH, solvent polarity) that may alter activity .

Example : A derivative with a 3-methylpiperidine group showed 10× higher potency in kinase inhibition than the 2-methyl analog, highlighting substituent positioning effects .

What methodologies are recommended for assessing the environmental impact and degradation pathways of 4-Methoxy-2-(piperidin-2-yl)pyridine?

Advanced Research Question
Environmental assessments require:

  • Ecotoxicity Testing : Use Daphnia magna or algae models to determine LC₅₀ values. Limited data exists for pyridine-piperidine hybrids, necessitating extrapolation from analogs .
  • Degradation Studies :
    • Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown .
    • Biodegradation : Use soil microcosms or activated sludge to track microbial metabolism via LC-MS .
  • Bioaccumulation Potential : Calculate logP (predicted ~2.1) to estimate lipid solubility and bioaccumulation risk .

Data Gaps : Current evidence lacks persistence and mobility data, urging prioritized OECD 307/308 testing .

How should stability studies be designed for 4-Methoxy-2-(piperidin-2-yl)pyridine under varying storage and reaction conditions?

Experimental Design Focus
Stability protocols include:

  • Thermal Stability : Heat samples to 40–60°C for 1–4 weeks, monitoring decomposition via HPLC. Piperidine rings may degrade above 60°C .
  • Humidity Sensitivity : Store at 25°C/60% RH; methoxy groups are hygroscopic, requiring desiccants for long-term storage .
  • pH Stability : Test solubility and degradation in buffers (pH 1–13). Pyridine rings are stable in acidic conditions but hydrolyze in strong bases .

Recommendation : Use argon/vacuum sealing to prevent oxidation of the piperidine nitrogen .

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